

# Preliminary Toxicological and Ecotoxicological Profile of Fenoxasulfone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Fenoxasulfone*

Cat. No.: *B1440672*

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## Abstract

**Fenoxasulfone** is a pre-emergent herbicide belonging to the isoxazoline class of chemicals. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for cell division and growth in susceptible plants. This technical guide provides a comprehensive preliminary overview of the toxicological and ecotoxicological profile of **fenoxasulfone**, based on available scientific literature and regulatory assessments. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the potential hazards and risks associated with this compound. This document summarizes key toxicological endpoints in mammalian species, including acute, subchronic, and chronic toxicity, as well as its potential for carcinogenicity, genotoxicity, and reproductive and developmental effects. Furthermore, it provides an initial assessment of its ecotoxicological impact on various non-target organisms and its environmental fate. Detailed experimental protocols for key studies and visual representations of metabolic pathways and assessment workflows are included to provide a thorough understanding of the current knowledge on **fenoxasulfone**.

## Introduction

**Fenoxasulfone** is a systemic herbicide effective against a broad spectrum of annual grasses and broadleaf weeds.<sup>[1][2]</sup> Its mode of action involves the disruption of cell division through the inhibition of very-long-chain fatty acid (VLCFA) elongase.<sup>[1][2]</sup> While its herbicidal efficacy is well-documented, a thorough understanding of its toxicological and ecotoxicological profile is crucial for assessing its potential impact on human health and the environment. This guide synthesizes available data to provide a detailed preliminary profile of **fenoxasulfone**.

## Toxicological Profile

The toxicological assessment of **fenoxasulfone** has been conducted across various mammalian species to determine its potential adverse effects on human health.

### Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after a single exposure to a substance.

Endpoint	Species	Route	Value	Classification	Reference
LD50	Rat	Oral	> 2000 mg/kg bw	Low	<sup>[3]</sup>
LD50	Rat	Dermal	> 2000 mg/kg bw	Low	<sup>[3]</sup>
LC50	Rat	Inhalation	> 5.0 mg/L (4h)	Low	<sup>[3]</sup>
Skin Irritation	Rabbit	Dermal	Non-irritant	-	<sup>[3]</sup>
Eye Irritation	Rabbit	Ocular	Minimally irritating	-	<sup>[3]</sup>
Dermal Sensitization	Guinea Pig	Dermal	Not a sensitizer	-	<sup>[3]</sup>

### Subchronic and Chronic Toxicity

Repeated dose studies are conducted to assess the effects of long-term exposure to a substance.

Study Duration	Species	NOAEL	Target Organs	Reference
90-day	Rat	10.8 mg/kg bw/day	Liver, Kidney	<a href="#">[4]</a>
90-day	Dog	5 mg/kg bw/day	Peripheral Nerves	<a href="#">[4]</a>
1-year	Dog	5 mg/kg bw/day	Peripheral Nerves	<a href="#">[4]</a>

The primary target organs identified in repeated dose studies are the liver and kidneys in rats, and the peripheral nerves in dogs, with observed degeneration of nerve fibers.[\[4\]](#)

## Carcinogenicity, Genotoxicity, and Reproductive Toxicity

Long-term studies have been conducted to evaluate the potential of **fenoxasulfone** to cause cancer, genetic mutations, or adverse effects on reproduction and development.

Endpoint	Species	Result	Reference
Carcinogenicity	Rat (2-year)	Not carcinogenic	[4]
Carcinogenicity	Mouse (18-month)	Not carcinogenic	[4]
Genotoxicity (Ames Test)	S. typhimurium	Non-mutagenic	[4]
Genotoxicity (in vitro)	Mammalian cells	Non-genotoxic	[4]
Genotoxicity (in vivo)	Mouse micronucleus	Non-genotoxic	[4]
Reproductive Toxicity	Rat	No adverse effects on reproduction	[4]
Developmental Toxicity	Rat	No developmental effects	[4]
Developmental Toxicity	Rabbit	No developmental effects	[4]

**Fenoxasulfone** is not considered to be carcinogenic, genotoxic, or to have any adverse effects on reproductive function or embryonic development.[4]

## Acceptable Daily Intake (ADI)

Based on the available toxicological data, the Food Safety Commission of Japan has established an Acceptable Daily Intake (ADI) for **fenoxasulfone**.

Parameter	Value	Basis	Reference
ADI	0.05 mg/kg bw/day	Based on the NOAEL of 5 mg/kg bw/day from the 1-year dog study with a safety factor of 100.	[4]

## Ecotoxicological Profile

The ecotoxicological profile of **fenoxasulfone** assesses its potential impact on non-target organisms in the environment. While some sources indicate a "favorable" ecotoxicological profile, specific quantitative data is limited in the readily available literature.[\[1\]](#)[\[2\]](#)

## Aquatic Ecotoxicity

Organism	Endpoint	Value	Classification	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hr LC50	> 0.17 mg/L	-	<a href="#">[5]</a>
Daphnia (Daphnia magna)	48-hr EC50	> 0.17 mg/L	-	<a href="#">[5]</a>
Green Algae (Pseudokirchneriella subcapitata)	72-hr ErC50	0.018 mg/L	Highly toxic	<a href="#">[5]</a>

**Fenoxasulfone** shows high toxicity to green algae.

## Terrestrial Ecotoxicity

Organism	Endpoint	Value	Classification	Reference
Bobwhite Quail (Colinus virginianus)	Acute Oral LD50	> 2000 mg/kg bw	Practically non-toxic	<a href="#">[6]</a>
Honeybee (Apis mellifera)	Acute Contact LD50	> 100 µg/bee	Practically non-toxic	<a href="#">[6]</a>
Honeybee (Apis mellifera)	Acute Oral LD50	> 100 µg/bee	Practically non-toxic	<a href="#">[6]</a>
Earthworm (Eisenia fetida)	14-day LC50	> 500 mg/kg soil	-	<a href="#">[7]</a>

Based on the available data, **fenoxasulfone** appears to have low toxicity to birds, bees, and earthworms.

## Environmental Fate

The environmental fate of a pesticide describes its persistence, degradation, and mobility in the environment.

Parameter	Value	Reference
Soil		
Aerobic Metabolism Half-life	30 - 90 days	[8]
Water		
Hydrolysis Half-life	Stable at pH 5, 7, and 9	[8]
Aqueous Photolysis Half-life	10 - 20 days	[9]

**Fenoxasulfone** is moderately persistent in soil and stable to hydrolysis in water.[8][9] It undergoes photodegradation in water.[9] The primary route of degradation in soil is expected to be microbial metabolism.[10]

## Experimental Protocols

The toxicological and ecotoxicological studies cited in this guide were conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

## Mammalian Toxicity Testing

- **Acute Oral Toxicity (OECD 423):** This test involves the administration of the test substance by oral gavage to a small number of rats at one of a series of fixed dose levels. The response of the animals determines the subsequent dose level for the next group of animals. Observations for mortality and clinical signs of toxicity are made for up to 14 days.
- **Acute Dermal Toxicity (OECD 402):** The test substance is applied to the shaved skin of rats or rabbits for a 24-hour period. Animals are observed for mortality and signs of toxicity for 14 days.

- **Acute Inhalation Toxicity (OECD 403):** Rats are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a period of 4 hours. Observations for mortality and toxicity are conducted for 14 days.
- **Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408):** The test substance is administered daily in the diet or by gavage to groups of rodents for 90 days. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology are evaluated.
- **Carcinogenicity Studies (OECD 451):** The test substance is administered daily to groups of rodents for a major portion of their lifespan (e.g., 18-24 months). The study is designed to detect any increase in the incidence of tumors in the treated groups compared to a control group.
- **Two-Generation Reproduction Toxicity Study (OECD 416):** The test substance is administered to male and female rats for two generations to assess its potential effects on reproductive performance, including fertility, gestation, and lactation.
- **Prenatal Developmental Toxicity Study (OECD 414):** The test substance is administered to pregnant female rats or rabbits during the period of organogenesis. The dams and fetuses are examined for any adverse effects on development.
- **Bacterial Reverse Mutation Test (Ames Test) (OECD 471):** This in vitro test uses strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations induced by the test substance.

## Ecotoxicity Testing

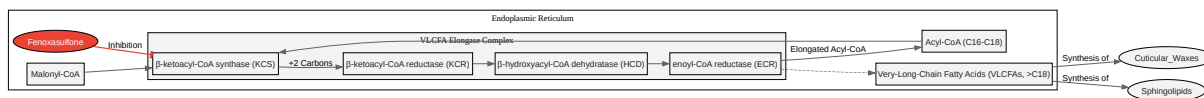
- **Fish, Acute Toxicity Test (OECD 203):** Fish are exposed to the test substance in water for 96 hours to determine the concentration that is lethal to 50% of the test population (LC50).
- **Daphnia sp., Acute Immobilisation Test (OECD 202):** Daphnids are exposed to the test substance in water for 48 hours to determine the concentration that immobilizes 50% of the population (EC50).
- **Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201):** Algal cultures are exposed to the test substance for 72 hours to determine the concentration that inhibits

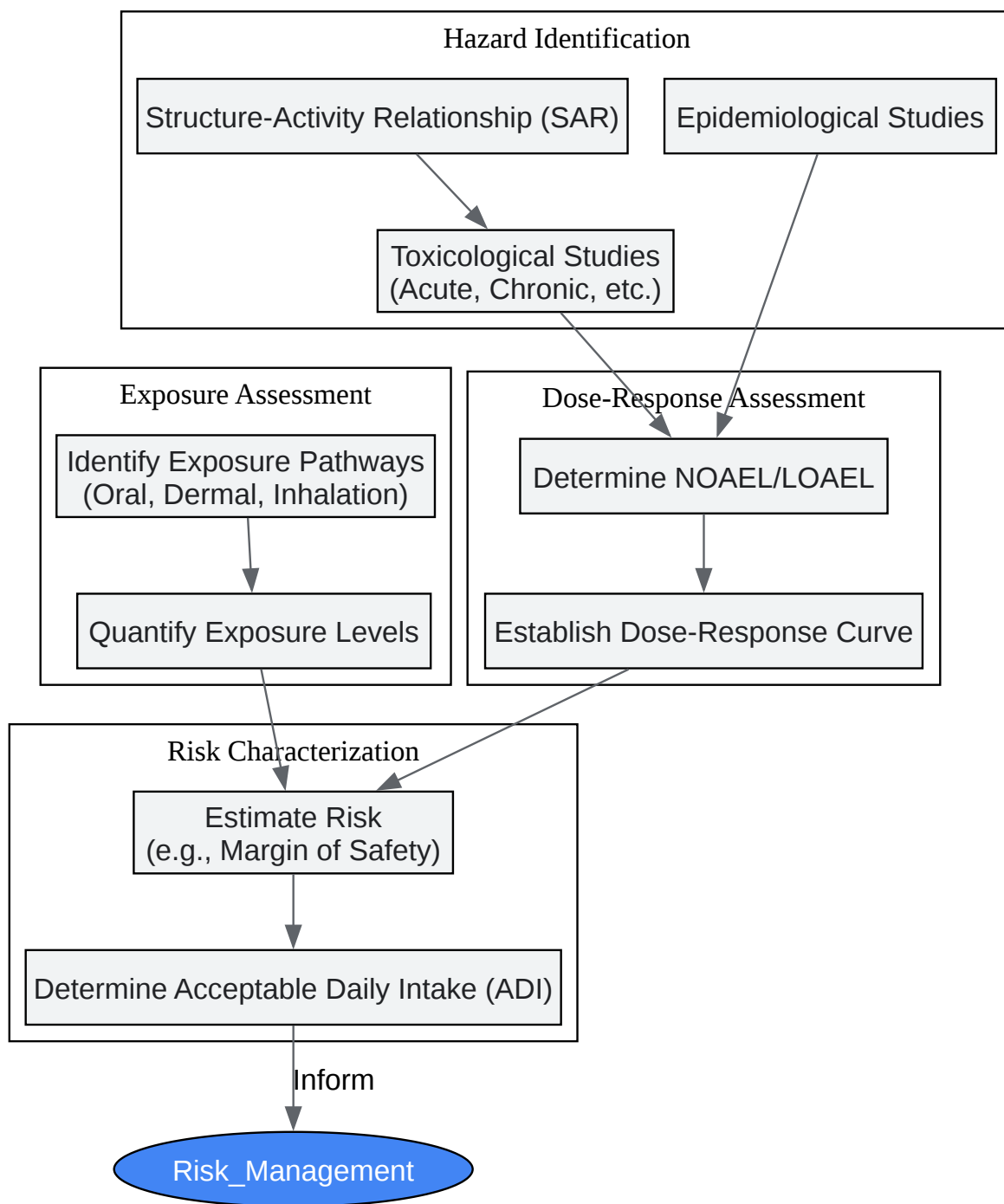
growth by 50% (ErC50).

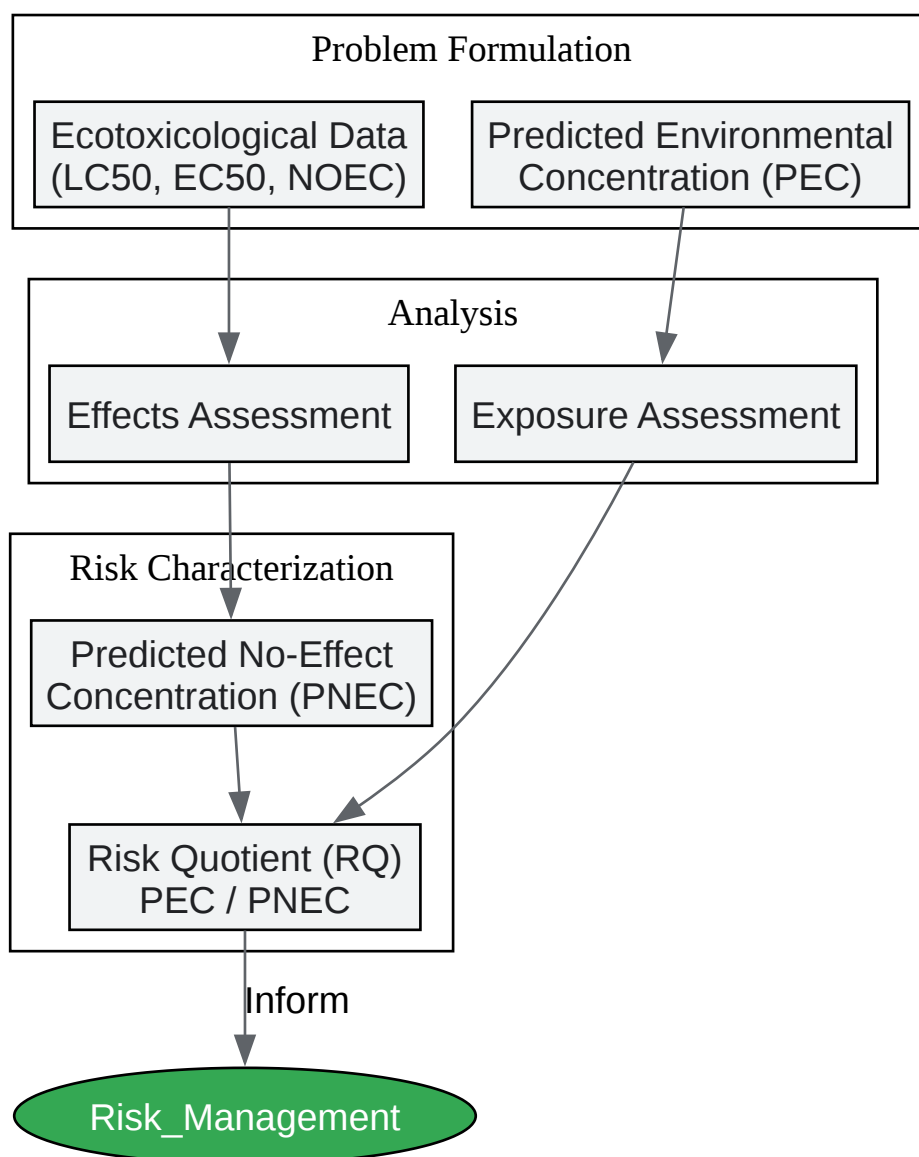
- Avian Acute Oral Toxicity Test (OECD 223): The test substance is administered as a single oral dose to birds (e.g., bobwhite quail) to determine the dose that is lethal to 50% of the test population (LD50).
- Honeybees, Acute Contact and Oral Toxicity Test (OECD 213 & 214): Honeybees are exposed to the test substance either by direct contact or through their diet to determine the dose that is lethal to 50% of the bees (LD50).
- Earthworm, Acute Toxicity Tests (OECD 207): Earthworms are exposed to the test substance in artificial soil for 14 days to determine the concentration that is lethal to 50% of the worms (LC50).

## Visualizations

### Signaling Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis







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- To cite this document: BenchChem. [Preliminary Toxicological and Ecotoxicological Profile of Fenoxasulfone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1440672#preliminary-toxicological-and-ecotoxicological-profile-of-fenoxasulfone]

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